
(S)-3-Amino-3-(2-ethoxyphenyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and N-methylpropanamide.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-ethoxybenzaldehyde and an appropriate amine.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.
Final Product Formation: The final step involves the amidation reaction, where the amine reacts with N-methylpropanamide to yield (3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-(2-methoxyphenyl)-N-methylpropanamide
- (3S)-3-amino-3-(2-ethoxyphenyl)-N-ethylpropanamide
Uniqueness
(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide is unique due to its specific ethoxy group and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-ethoxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C12H18N2O2/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(15)14-2/h4-7,10H,3,8,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
WUUHMXWRKVJMEV-JTQLQIEISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@H](CC(=O)NC)N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


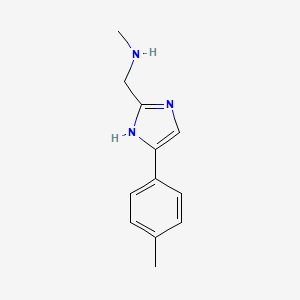
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
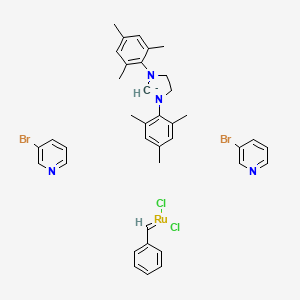
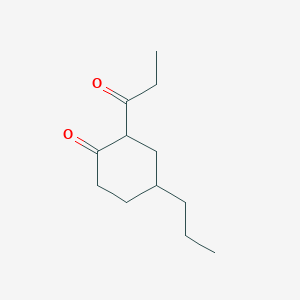


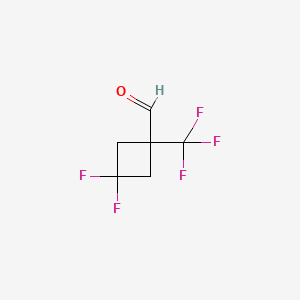

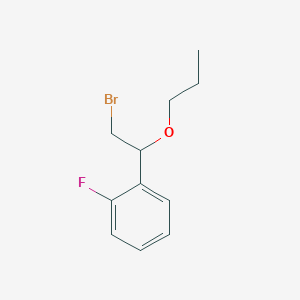

![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)



